Cas no 752970-66-4 (2-azaspiro[4.5]decane-4-carboxylic acid)
2-azaspiro[4.5]decane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Aza-spiro[4.5]decane-4-carboxylic acid
- 2-azaspiro[4.5]decane-4-carboxylic acid
- SB38585
- 2-Aza-spiro[4.5decane-4-carboxylic acid
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- MDL: MFCD19610352
- Inchi: 1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)
- InChI Key: JPZJKIYKFOEPJZ-UHFFFAOYSA-N
- SMILES: OC(C1CNCC21CCCCC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- XLogP3: -0.9
- Topological Polar Surface Area: 49.3
2-azaspiro[4.5]decane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192821-100mg |
2-Azaspiro[4.5]decane-4-carboxylic Acid |
752970-66-4 | 100mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A192821-500mg |
2-Azaspiro[4.5]decane-4-carboxylic Acid |
752970-66-4 | 500mg |
$ 660.00 | 2022-06-08 | ||
| TRC | A192821-1g |
2-Azaspiro[4.5]decane-4-carboxylic Acid |
752970-66-4 | 1g |
$ 1000.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526038-1g |
2-Azaspiro[4.5]Decane-4-carboxylic acid |
752970-66-4 | 98% | 1g |
¥6237.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL017-100.0mg |
2-azaspiro[4.5]decane-4-carboxylic acid |
752970-66-4 | 95% | 100.0mg |
¥1200.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL017-250.0mg |
2-azaspiro[4.5]decane-4-carboxylic acid |
752970-66-4 | 95% | 250.0mg |
¥1920.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL017-500.0mg |
2-azaspiro[4.5]decane-4-carboxylic acid |
752970-66-4 | 95% | 500.0mg |
¥3201.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL017-1.0g |
2-azaspiro[4.5]decane-4-carboxylic acid |
752970-66-4 | 95% | 1.0g |
¥4797.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL017-5.0g |
2-azaspiro[4.5]decane-4-carboxylic acid |
752970-66-4 | 95% | 5.0g |
¥14394.0000 | 2025-04-11 | |
| Enamine | EN300-264798-1g |
2-azaspiro[4.5]decane-4-carboxylic acid |
752970-66-4 | 1g |
$1057.0 | 2023-09-14 |
2-azaspiro[4.5]decane-4-carboxylic acid Suppliers
2-azaspiro[4.5]decane-4-carboxylic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-azaspiro[4.5]decane-4-carboxylic acid
Introduction to 2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 752970-66-4)
2-Azaspiro[4.5]decane-4-carboxylic acid, identified by the CAS number 752970-66-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This spirocyclic amide derivative features a nitrogen-containing heterocycle fused with a decane ring system, making it a structurally intriguing molecule for further exploration.
The compound belongs to the spirocyclic class of molecules, which are known for their rigid three-dimensional structures and often exhibit enhanced binding affinity to biological targets. The presence of the azaspiro framework in 2-azaspiro[4.5]decane-4-carboxylic acid imparts specific steric and electronic characteristics that can be exploited in drug design. Specifically, the nitrogen atom in the azacycle can serve as a hydrogen bond acceptor, while the carboxylic acid moiety at the 4-position provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-azaspiro[4.5]decane-4-carboxylic acid and various biological targets. Studies have demonstrated that spirocyclic compounds often exhibit high selectivity and potency when interacting with proteins and enzymes. For instance, computational studies suggest that 2-azaspiro[4.5]decane-4-carboxylic acid may interact with certain enzyme active sites through a combination of hydrophobic interactions, hydrogen bonding, and π-stacking interactions. These insights have opened new avenues for developing novel therapeutic agents targeting a wide range of diseases.
In the realm of drug discovery, 2-azaspiro[4.5]decane-4-carboxylic acid has been investigated as a potential scaffold for small-molecule inhibitors. Its rigid spirocyclic core can mimic the binding conformation of natural substrates or allosteric sites on target proteins, thereby enhancing binding affinity. Additionally, the carboxylic acid group provides a versatile handle for covalent bond formation or further derivatization, allowing chemists to fine-tune the pharmacological properties of the compound.
One particularly promising area of research involves the use of 2-azaspiro[4.5]decane-4-carboxylic acid as a precursor for synthesizing bioactive molecules with therapeutic potential. For example, derivatives of this compound have shown promise in preclinical studies as modulators of enzyme activity relevant to inflammatory diseases and neurodegenerative disorders. The ability to modify both the azaspiro core and the carboxylic acid moiety allows for the creation of libraries of compounds with diverse biological profiles, facilitating high-throughput screening efforts.
The synthesis of 2-azaspiro[4.5]decane-4-carboxylic acid presents unique challenges due to its complex spirocyclic structure. However, recent methodological advances in organic synthesis have made it more feasible to access such molecules in high yields and purity. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in constructing the spirocyclic framework efficiently while maintaining high enantioselectivity when required.
From a medicinal chemistry perspective, 2-azaspiro[4.5]decane-4-carboxylic acid offers several advantages as a drug-like molecule. Its molecular weight falls within an optimal range for oral bioavailability, and its rigid structure reduces conformational flexibility, which can enhance target binding affinity. Furthermore, the presence of both nitrogen and oxygen heteroatoms increases its likelihood of interacting with biological targets through multiple non-covalent interactions.
The potential applications of 2-azaspiro[4.5]decane-4-carboxylic acid extend beyond traditional small-molecule drug development. Researchers are exploring its utility in designing molecular probes for biochemical assays and imaging agents due to its well-defined three-dimensional structure and tunable chemical properties. Such probes could provide valuable tools for studying protein-protein interactions and metabolic pathways in vivo.
In conclusion, 2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 752970-66-4) represents a structurally unique and biologically relevant compound with significant potential in pharmaceutical research and drug development. Its spirocyclic framework, combined with functional groups such as the carboxylic acid moiety, makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As computational methods and synthetic techniques continue to advance, further exploration of this compound is expected to yield groundbreaking discoveries in medicinal chemistry.
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